molecular formula C8H8F2O B055315 1-Ethoxy-2,3-Difluorobenzene CAS No. 121219-07-6

1-Ethoxy-2,3-Difluorobenzene

Cat. No. B055315
M. Wt: 158.14 g/mol
InChI Key: AVOGLGBKOFOSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2,3-Difluorobenzene is an aromatic compound with ethoxy and difluoro substituents on the benzene ring. Although direct studies on this compound are scarce, research on similar fluorinated aromatic compounds and their synthesis, properties, and applications offers insight into its potential characteristics and reactivity.

Synthesis Analysis

Fluorinated aromatic compounds, including those with ethoxy groups, can be synthesized through electrochemical fluorination processes. For instance, aromatic compounds have been fluorinated in liquid R4NF.mHF using a platinum anode, showing how fluorine atoms can be introduced into the aromatic ring, potentially informing the synthesis of 1-Ethoxy-2,3-Difluorobenzene through similar electrochemical methods (Momota et al., 1998).

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is often characterized by the presence of fluorine atoms that influence the electronic distribution within the molecule. For instance, studies on tetrafluorobenzene derivatives show how fluorine atoms can affect the molecule's geometry and electronic properties, providing insight into the potential structural characteristics of 1-Ethoxy-2,3-Difluorobenzene (Sasaki et al., 1999).

Chemical Reactions and Properties

The introduction of fluorine atoms into aromatic compounds significantly alters their reactivity and chemical properties. For example, the electrochemical fluorination process highlights the reactivity of fluorinated intermediates and the formation of various fluorinated products, suggesting that 1-Ethoxy-2,3-Difluorobenzene may participate in diverse chemical reactions under different conditions (Horio et al., 1996).

Scientific Research Applications

  • Electrochemical Fluorination : The electrochemical fluorination of halobenzenes, which may involve compounds similar to 1-Ethoxy-2,3-Difluorobenzene, is significant for producing various fluorinated compounds used in pharmaceuticals and agrochemicals (Horio et al., 1996).

  • Molecular Ordering in Liquid Crystals : Studies on smectogenic compounds, such as derivatives of ethoxy nitrobenzene, highlight the role of these compounds in understanding molecular ordering at phase transitions, crucial for liquid crystal technology (Ojha, 2005).

  • Synthesis and Characterization : The synthesis of 4-Ethoxy-2,3-difluoroacetophenone, a derivative of 1-Ethoxy-2,3-Difluorobenzene, is essential for producing liquid crystal intermediates, indicating the compound's importance in material science (Tong Bin, 2013).

  • Polymer Science : Electrosynthesis of polymers using derivatives of methoxybenzene, which could include 1-Ethoxy-2,3-Difluorobenzene, plays a role in the development of new materials with potential applications in electronics and optics (Moustafid et al., 1991).

  • Organic Synthesis Applications : The fluorination of 1,3-dicarbonyl compounds using aqueous HF, relevant to derivatives of 1-Ethoxy-2,3-Difluorobenzene, is critical for synthesizing fluorinated organic compounds, often used in pharmaceuticals and agrochemicals (Kitamura et al., 2011).

  • Chemistry of Partially Fluorinated Benzenes : The use of fluorobenzenes in organometallic chemistry is increasingly recognized for its potential in catalysis and organic synthesis, where compounds like 1-Ethoxy-2,3-Difluorobenzene could be used (Pike et al., 2017).

  • Environmental Applications : The biodegradation of difluorobenzenes, including compounds structurally similar to 1-Ethoxy-2,3-Difluorobenzene, is crucial for understanding the environmental impact and remediation strategies for these chemicals (Moreira et al., 2009).

  • Binding Behaviors in Inclusion Complexes : Studies on the binding behaviors of beta-cyclodextrin and its derivatives with fanlike organic compounds, including ethoxybenzenes, are relevant for understanding molecular recognition processes (Song et al., 2008).

Safety And Hazards

When handling 1-Ethoxy-2,3-Difluorobenzene, it is advised to avoid contact with skin and eyes, and to avoid breathing its dust/fume/gas/mist/vapors/spray . It is also recommended to use only outdoors or in a well-ventilated area and to keep away from heat/sparks/open flames/hot surfaces . In case of ingestion, it is advised to call a poison center or doctor if you feel unwell .

properties

IUPAC Name

1-ethoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOGLGBKOFOSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382357
Record name 1-Ethoxy-2,3-Difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2,3-Difluorobenzene

CAS RN

121219-07-6
Record name 1-Ethoxy-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121219-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2,3-difluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121219076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-2,3-Difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-2,3-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1-ethoxy-2,3-difluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,3-difluorophenol 21a (2.04 g, 14.5 mmol) in acetone (50 mL) were added methyl iodide (1.62 mL, 9.98 mmol) and potassium carbonate (3.18 g, 23.06 mmol) in turn at room temperature. The mixture was warmed up to 70° C. and stirred for 3 hours, and then filtered. To the mixture was added ethyl acetate (40 mL). The resulting mixture was washed with water (40 mL×2), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to give the title compound 23b as yellow oil (2.42g, 100%). This material was not further purified. The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, CDCl3) δ (ppm): 7.01-6.95 (m, 1H), 6.80-6.72 (m, 2H), 4.14 (q, 2H), 1.48 (t, 3H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

2,3-difluorophenol 3a (4 g, 30.7 mmol) was dissolved in 60 mL acetone, followed by addition of potassium carbonate (6.36 g, 46.1 mmol) and ethyl iodide (3.19 mL, 39.9 mmol). The reaction mixture was stirred for 5 hours at 70° C. Thereafter, the reaction mixture was filtered. The filtrate was concentrated under reduced pressure. The resulting residue was dissolved in 100 mL ethyl acetate, and washed with water (100 mL) and saturated sodium chloride solution (100 mL), and the organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound 1-ethoxy-2,3-difluoro-benzene 3b (4.82 g, yellow grease), yield: 99.4%. 1H NMR (400 MHz, CDCl3): δ 6.95-6.89 (m, 1H), 6.78-6.71 (m, 1H), 4.12 (q, 2H), 1.45 (t, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step Two
Quantity
3.19 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Sodium hydroxide (75.9 g) was added to a water (400 ml) solution of 2,3-difluorophenol (T-1) (195.0 g), bromoethane (196.2 g) and tetrabutylammonium bromide (TBAB) (24.2 g), and the mixture was heated with stirring at 80° C. for 6 hours under an atmosphere of nitrogen. After the completion of the reaction, the reaction mixture was extracted with heptane, and the organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to leave a black oil. The oil was purified by distillation to give 1-ethoxy-2,3-difluorobenzene (T-1) as a colorless oil (230.0 g) in 97% yield.
Quantity
75.9 g
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
196.2 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-2,3-Difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-2,3-Difluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Ethoxy-2,3-Difluorobenzene
Reactant of Route 4
1-Ethoxy-2,3-Difluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Ethoxy-2,3-Difluorobenzene
Reactant of Route 6
1-Ethoxy-2,3-Difluorobenzene

Citations

For This Compound
2
Citations
M Yoshio - repository.dl.itc.u-tokyo.ac.jp
In this study, the author has developed new liquid crystalline layered and columnar assemblies consisting of ionic liquids and hydroxyl-functionalized mesogenic molecules, which form …
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp
黃鈺婷, 許千樹 - 2008 - ir.nctu.edu.tw
本研究成功合成出三系列化合物:第一系列為合成以二炔基二亞甲氧基為中心之盤狀液晶,並在二亞甲氧基尾端引入可進行光聚合反應之二丙烯酸酯基,得到層列型液晶化合物8,其液晶相溫度…
Number of citations: 0 ir.nctu.edu.tw

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.